molecular formula C23H23ClN2O B4759722 4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE

4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE

Cat. No.: B4759722
M. Wt: 378.9 g/mol
InChI Key: HWGKZNSWLHLXEZ-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The azepane ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(AZEPANE-1-CARBONYL)ANILINE: Similar structure but lacks the quinoline core.

    1-(AZEPANE-1-CARBONYL)-4,7,7-TRIMETHYL-2-OXA-BICYCLO(2.2.1)HEPTAN-3-ONE: Contains an azepane ring but has a different core structure.

    N-(4-(AZEPANE-1-CARBONYL)PHENYL)-3-CHLOROBENZENESULFONAMIDE: Shares the azepane and phenyl groups but differs in the rest of the structure.

Uniqueness

4-(AZEPANE-1-CARBONYL)-7-CHLORO-8-METHYL-2-PHENYLQUINOLINE is unique due to its combination of the azepane ring and the quinoline core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

azepan-1-yl-(7-chloro-8-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-16-20(24)12-11-18-19(23(27)26-13-7-2-3-8-14-26)15-21(25-22(16)18)17-9-5-4-6-10-17/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGKZNSWLHLXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCCCC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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